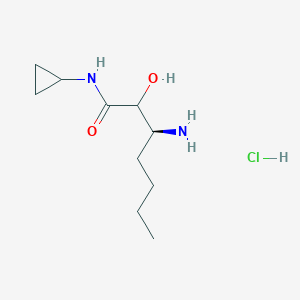

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

- Azabrendanes Synthesis: N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes were synthesized from stereoisomeric exo- and endo-5-cyanobicyclo[2.2.1]hept-2-enes, demonstrating the compound's role in complex chemical synthesis processes (Kasyan et al., 2007).

Marine Natural Products

- Cyclodidemnamide Discovery: Cyclodidemnamide, a cyclic heptapeptide, was isolated from the marine ascidian Didemnum molle. This illustrates the compound's presence in marine natural products and its potential biological relevance (Toske & Fenical, 1995).

Potential Therapeutic Applications

- Antidepressant Potential: A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which are structurally related to the compound , identified several derivatives with potential antidepressant activity (Bonnaud et al., 1987).

Biomedical Engineering

- Drug Delivery Research: Research involving hydrophobically modified hydroxyethyl starch, which includes cyclopropane and cyclohexane structures similar to the compound , suggests potential applications in drug delivery systems (Besheer et al., 2007).

Chemical Synthesis and Analysis

- Synthesis of Branched Tryptamines: The synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement, involving cyclopropylketone arylhydrazones, underscores the compound's utility in chemical synthesis and analysis (Salikov et al., 2017).

Asymmetric Synthesis

- Bicyclic Amino Acid Derivatives: The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solution, including derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlights the compound's role in stereoselective chemical synthesis (Waldmann & Braun, 1991).

Radiochemistry

- Tritium Labeling: Tritium labeled 15-deoxyspergualin, structurally related to the compound , shows its application in radiochemistry and drug development (Dischino et al., 1993).

properties

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H/t8-,9?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYTVEIDGGVQQH-GUORDYTPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)NC1CC1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(C(=O)NC1CC1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)